
Fenclozic acid
Overview
Description
Fenclozic acid ([2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid), a non-steroidal anti-inflammatory drug (NSAID), was developed in the 1960s for rheumatoid arthritis treatment. Preclinical studies demonstrated potent anti-inflammatory, analgesic, and antipyretic activity comparable to phenylbutazone . Despite promising efficacy and safety in animals, clinical trials revealed dose-dependent hepatotoxicity in humans (e.g., cholestasis, elevated liver enzymes) at 400 mg/day, leading to its withdrawal . Mechanistic studies later implicated metabolic bioactivation via cytochrome P450 (CYP450)-mediated pathways and reactive metabolite (RM) formation, including acyl glucuronides and acyl-CoA conjugates, as key drivers of its liver toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fenclozic acid involves the reaction of 4-chlorobenzaldehyde with thiourea to form 2-(4-chlorophenyl)-1,3-thiazole. This intermediate is then reacted with chloroacetic acid to yield this compound .
Industrial Production Methods: the general synthetic route involves standard organic synthesis techniques, including condensation and substitution reactions .
Chemical Reactions Analysis
Types of Reactions: Fenclozic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Historical Context and Pharmacological Profile
Fenclozic acid was first identified in the 1960s as a potential anti-rheumatic drug. Early studies indicated that it had a favorable safety profile in preclinical tests, showing no significant hepatic adverse effects at lower doses. However, clinical trials revealed that higher doses (400 mg) resulted in a notable incidence of jaundice among participants, prompting further investigation into its safety and metabolic pathways .
Metabolic Fate and Toxicity
1. Metabolism Studies
Research has demonstrated that this compound undergoes extensive metabolism in vivo, primarily through oxidative and conjugative pathways. In studies involving chimeric mice with humanized livers, it was found that the drug is metabolized into various hydroxylated and conjugated forms. The formation of reactive metabolites unique to humans was also noted, raising concerns about the compound's hepatotoxic potential .
2. Toxicological Insights
The onset of toxicity associated with this compound appears to be dose-dependent and is characterized by elevated levels of liver enzymes indicative of cholestasis rather than direct hepatocellular damage. This has led researchers to explore alternative animal models to better predict human responses to the drug . Notably, studies in bile duct-cannulated rats have identified glutathione-derived metabolites, suggesting a detoxification pathway for reactive species formed during metabolism .
Case Studies
Several case studies have documented the adverse effects of this compound in clinical settings:
- Clinical Trials : In a study involving 12 subjects receiving 400 mg/day of this compound, two cases of jaundice were reported within weeks of administration. Subsequent investigations revealed that these reactions were not observed at lower doses (100 mg), highlighting the importance of dosage in evaluating drug safety .
- Animal Models : Research utilizing various rodent models has shown that while acute doses can lead to liver necrosis, repeated administration at lower doses does not induce similar toxicity. This discrepancy underscores the need for careful consideration when extrapolating animal data to human scenarios .
Implications for Drug Development
The challenges presented by this compound's hepatotoxicity have significant implications for drug development protocols. The compound serves as a case study in the limitations of preclinical safety assessments, particularly regarding the prediction of human-specific adverse drug reactions. The findings emphasize the necessity for advanced testing methodologies that incorporate human-relevant models to better assess the safety profiles of new chemical entities .
Mechanism of Action
Fenclozic acid exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, antipyretic, and analgesic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Fenclozic acid belongs to the arylacetic acid class of NSAIDs, sharing structural similarities with:
- Diclofenac: ([2-(2,6-dichlorophenylamino)phenyl]acetic acid)
- Indomethacin : (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid)
- Ibuprofen: (2-(4-isobutylphenyl)propanoic acid)
Compound | Key Structural Features | Primary Therapeutic Use |
---|---|---|
This compound | Thiazole ring + 4-chlorophenyl group | Rheumatoid arthritis (withdrawn) |
Diclofenac | Dichlorinated biphenylamine + acetic acid | Pain, inflammation |
Indomethacin | Indole ring + acetic acid | Gout, arthritis |
Ibuprofen | Propionic acid derivative | Mild-moderate pain |
Metabolic Pathways and Reactive Metabolite Formation
This compound
- Oxidative Metabolism : CYP450-mediated hydroxylation generates hydroxylated metabolites (M1–M5) and side-chain-shortened derivatives (M8) .
- Conjugation Pathways: Acyl glucuronides (M10) and amino acid conjugates (taurine M13, glycine M14) via UDP-glucuronosyltransferases (UGTs) . Acyl-CoA conjugates (M11) entering fatty acid biosynthesis, leading to chain-elongated metabolites (e.g., M25) unique to humanized liver models .
- Reactive Metabolites :
Diclofenac
- Oxidative Metabolism: CYP2C9-mediated 4'-hydroxylation and quinone-imine formation .
- Conjugation: Acyl glucuronides (higher reactivity than this compound) and p-benzoquinone imines .
- Toxicity Mechanisms : Bile salt export pump (BSEP) inhibition and mitochondrial dysfunction .
Indomethacin and Ibuprofen
- Indomethacin : CYP2C9-mediated O-demethylation; minimal RM formation .
- Ibuprofen : CYP2C9-mediated oxidation to ibuprofen-CoA, but low covalent binding (<1 pg/mg) .
Table 1. Comparative Metabolic and Toxicity Profiles
Parameter | This compound | Diclofenac | Ibuprofen |
---|---|---|---|
CYP450 Involvement | CYP3A4, CYP2C9 | CYP2C9, CYP3A4 | CYP2C9 |
Major RMs | Epoxides, acyl-CoA | Quinone-imines | Ibuprofen-CoA |
Covalent Binding | 18–40 pg/mg (mouse) | 1.65–3.37 pg/mg (mouse) | <1 pg/mg |
Hepatotoxicity Risk | High (cholestasis) | Moderate (idiosyncratic) | Low |
Species-Specific Toxicity and Model Comparisons
- Human vs. Rodent Metabolism :
Table 2. Metabolic Differences in Humanized vs. Non-Humanized Models
Metabolite | PXB-Mice (Humanized) | C57BL/6 Mice | Rat |
---|---|---|---|
M25 (Chain-elongated) | +++ | Not detected | Not detected |
M33–M35 (Decarboxylated) | +++ | Trace | Trace |
Glutathione Conjugates | M27, M28, M30–M32 | M16, M18 | M16–M18 |
Clinical Implications and Mechanistic Insights
- This compound : Combines RM formation (CYP450-mediated) and CoA-driven lipid disruption, a "dual-hit" mechanism absent in most NSAIDs .
- Diclofenac : Primarily RM-driven toxicity via BSEP inhibition; less reliant on CoA conjugation .
- Idiosyncratic vs. Direct Toxicity: this compound’s human hepatotoxicity is dose-dependent (non-idiosyncratic), contrasting diclofenac’s idiosyncratic nature .
Biological Activity
Fenclozic acid, chemically known as 2-(4-chlorophenyl)thiazol-4-ylacetic acid, is a compound that has garnered attention for its anti-inflammatory , analgesic , and antipyretic properties. Initially developed in the 1960s, it was recognized for its potential as an anti-rheumatic agent. This article provides a comprehensive overview of the biological activity of this compound, supported by various studies and data.
Pharmacological Properties
- Anti-inflammatory Activity : this compound exhibits significant anti-inflammatory effects, comparable to those of phenylbutazone in short-duration tests. However, it demonstrates superior potency in longer-duration tests, such as adjuvant-induced arthritis in rats, where it outperforms phenylbutazone due to its longer half-life in serum (approximately 30 hours compared to phenylbutazone's 6 hours) .
- Analgesic and Antipyretic Effects : In addition to its anti-inflammatory properties, this compound has been shown to reduce pain and fever effectively. Its mechanism of action does not involve adrenal stimulation or corticosteroid-like activity .
Metabolism and Toxicity
This compound undergoes extensive metabolism primarily through oxidative and conjugative pathways. Studies in chimeric mice with humanized livers indicate that this compound forms numerous metabolites, some of which are reactive and potentially toxic . Notably, the onset of toxicity in humans has been documented at doses of 400 mg/day, leading to elevated liver enzymes indicative of cholestasis rather than direct hepatocellular damage .
Table 1: Metabolic Fate of this compound
Study | Model | Dose | Key Findings |
---|---|---|---|
Hart et al. (1970) | Humans | 400 mg/day | Jaundice observed; elevated liver enzymes |
Rodrigues et al. (2013) | In vitro | - | Significant covalent binding to proteins; oxidative metabolism involved |
Alcock (1970) | Various species | - | No hepatotoxicity observed in preclinical trials; toxicity emerged only in humans |
Case Studies
- Human Trials : Initial clinical trials indicated that while doses of 100 mg twice daily were well tolerated, higher doses led to significant adverse effects, including jaundice . This discrepancy between preclinical safety profiles and clinical outcomes raises concerns about the predictive value of animal models for human toxicity.
- Animal Studies : In studies involving chimeric mice, this compound administration resulted in acute centrilobular hepatocellular necrosis but did not induce liver damage at lower doses over extended periods . These findings suggest a complex relationship between dose and hepatic response.
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of fenclozic acid in preclinical models, and how do they inform toxicity assessments?
this compound undergoes extensive oxidative and conjugative metabolism. Key pathways include:
- Acyl glucuronidation : Detected in urine and bile, forming reactive intermediates linked to covalent binding (CVB) to proteins .
- Glycine/taurine conjugation : Major routes of elimination, with taurine conjugates dominating biliary excretion (~43% of radioactivity in bile) .
- Oxidative transformations : Hydroxylation and glutathione adduct formation, indicating reactive metabolite (RM) generation .
Methodological Insight : Use UHPLC with radiometric detection and high-resolution mass spectrometry (HRMS) to track metabolites. For example, in vivo studies in C57BL/6J mice revealed 79% of administered radioactivity in urine, dominated by parent drug and conjugates .
Q. How does this compound induce hepatotoxicity, and what experimental models are validated for studying this mechanism?
this compound causes centrilobular hepatocellular necrosis in wild-type mice, mediated by cytochrome P450 (CYP)-dependent bioactivation. HRN mice (lacking functional hepatic CYPs) show no necrosis, confirming CYP-driven toxicity . Methodological Insight :
- Histopathology : Use haematoxylin/eosin staining to identify necrosis and autoradiography (QWBA) to localize drug-derived radioactivity (e.g., 0.63% of dose retained in liver at 72 hours) .
- In vitro CVB assays : Quantify covalent adducts in microsomes (e.g., 18–40 pg/mg protein in liver/kidney) using radiolabeled this compound and NADPH cofactors .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in this compound toxicity between preclinical species and humans?
Preclinical models (rats, mice) historically failed to predict human hepatotoxicity. Humanized liver chimeric mice (PXB-mice) revealed unique "human" metabolites, including side-chain extensions and oxidative products absent in rodents. These metabolites may explain idiosyncratic toxicity via RM accumulation . Methodological Insight :
- Cross-species metabolite profiling : Compare plasma/bile metabolite signatures using HRMS and stable isotope tracers. For example, cysteinylglycine conjugates (e.g., M16, M24) in bile indicate glutathione-derived RMs .
- CYP phenotyping : Use isoform-specific inhibitors in human hepatocytes to identify toxic pathways (e.g., CYP2C9/3A4 involvement) .
Q. What experimental designs address the challenges of quantifying this compound’s reactive metabolites?
Reactive metabolites (e.g., acyl glucuronides) are labile and require stabilization. Key strategies include:
- Bile duct cannulation : Collect bile in mice/rats under anesthesia to prevent metabolite degradation .
- Cold trapping : Add excess unlabeled glutathione in vitro to trap RMs for LC-MS/MS characterization .
- Cryopreservation : Snap-freeze tissues in liquid nitrogen to halt enzymatic activity before metabolite extraction .
Q. How do analytical methodologies resolve conflicting data on this compound’s covalent binding and tissue retention?
Discrepancies in CVB levels arise from extraction efficiency and model selection. For example:
- Tissue homogenization : Use protease inhibitors to prevent artifactual adduct cleavage during liver/kidney processing .
- Radiolabel recovery : Compare solvent extraction efficiency (e.g., aggressive conditions for fecal metabolites vs. mild for urine) .
- Species-specific CVB : Human microsomes showed 3× higher CVB than rats, aligning with clinical toxicity .
Q. Methodological Tables
Table 1. Key Metabolites of this compound in Preclinical Models
Metabolite ID | Pathway | Tissue/Matrix | Species | Reference |
---|---|---|---|---|
M10 | Acyl glucuronide | Urine | C57BL/6J mice | |
M13 | Taurine conjugate | Bile | Rat | |
M16 | Cysteinylglycine | Bile | PXB-mice |
Table 2. Covalent Binding of this compound in Tissues (72 h post-dose)
Tissue | CVB (pg/mg protein) | Model | Reference |
---|---|---|---|
Liver | 18 ± 3 | C57BL/6J mice | |
Kidney | 40 ± 5 | C57BL/6J mice | |
Plasma | 10 ± 2 | C57BL/6J mice |
Q. Key Recommendations for Researchers
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBSKHYXXKHJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046157 | |
Record name | Fenclozic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17969-20-9 | |
Record name | Fenclozic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17969-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenclozic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017969209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenclozic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENCLOZIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SRQ4DV53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.